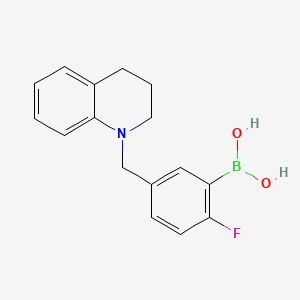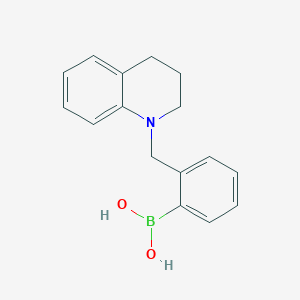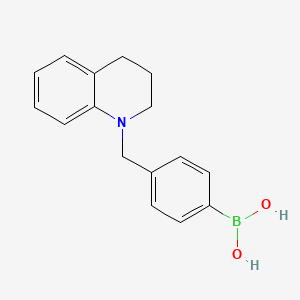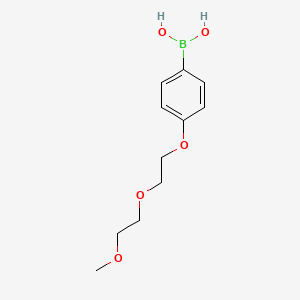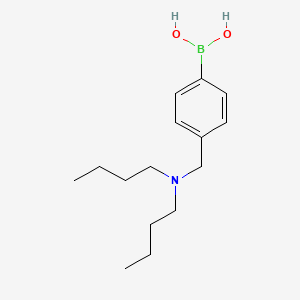
(4-((Dibutylamino)methyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((Dibutylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a dibutylaminomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Dibutylamino)methyl)phenyl)boronic acid typically involves the reaction of 4-bromobenzylamine with dibutylamine, followed by the introduction of the boronic acid group. The process can be summarized as follows:
Formation of the Aminomethyl Intermediate: 4-bromobenzylamine reacts with dibutylamine under basic conditions to form the corresponding aminomethyl intermediate.
Introduction of the Boronic Acid Group: The aminomethyl intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source. This step introduces the boronic acid group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(4-((Dibutylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The dibutylaminomethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or diaryl compounds.
Oxidation: Formation of phenols.
Substitution: Formation of substituted aminomethyl derivatives.
科学研究应用
(4-((Dibutylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: Research into boronic acid derivatives has shown potential in the development of enzyme inhibitors and anticancer agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of (4-((Dibutylamino)methyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the dibutylaminomethyl group, making it less versatile in certain reactions.
(4-(Dimethylamino)methyl)phenylboronic Acid: Similar structure but with a dimethylamino group instead of a dibutylamino group, which can affect its reactivity and solubility.
(4-(Diethylamino)methyl)phenylboronic Acid: Contains a diethylamino group, offering different steric and electronic properties.
Uniqueness
(4-((Dibutylamino)methyl)phenyl)boronic acid is unique due to the presence of the dibutylaminomethyl group, which provides additional steric bulk and electronic effects. This can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry.
属性
IUPAC Name |
[4-[(dibutylamino)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BNO2/c1-3-5-11-17(12-6-4-2)13-14-7-9-15(10-8-14)16(18)19/h7-10,18-19H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRVGSGICCHYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(CCCC)CCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

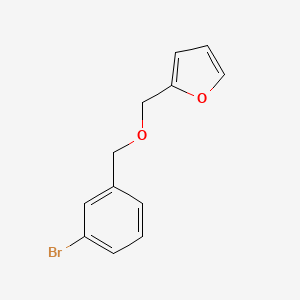
![1-Bromo-3-[(tert-butoxy)methyl]benzene](/img/structure/B7867259.png)
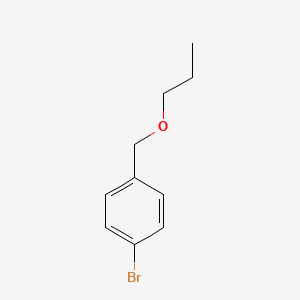
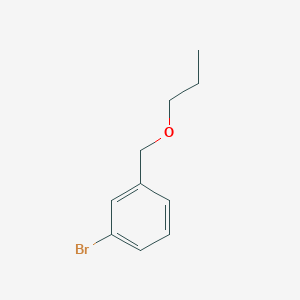
![1-Bromo-2-[(n-butyloxy)methyl]benzene](/img/structure/B7867268.png)
![1-Bromo-3-[(n-butyloxy)methyl]benzene](/img/structure/B7867276.png)

![B-[4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl]-Boronic acid](/img/structure/B7867310.png)
